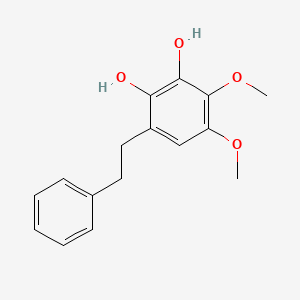
Batatasin II
Vue d'ensemble
Description
Batatasin II belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) . The IUPAC name for this compound is 3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol .
Molecular Structure Analysis
The molecular formula of this compound is C16H18O4 . The average mass is 274.316 and the monoisotopic mass is 274.12051 . The InChI is InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3 .
Applications De Recherche Scientifique
1. Antidiabetic Activity
Batatasin derivatives, including Batatasin I, III, IV, and V, have been investigated for their antidiabetic activities. Studies have shown that Batatasins I, III, and IV exhibit inhibitory effects on α-glucosidase, a key enzyme in carbohydrate digestion, thus potentially reducing postprandial hyperglycemia. This inhibition occurs in a reversible and noncompetitive manner, making these compounds promising candidates for functional foods and antidiabetic agents (Hu et al., 2015).
2. Interaction with Human Serum Albumin
Batatasin derivatives have been studied for their binding properties with human serum albumin (HSA), an important protein in drug pharmacokinetics. The binding of batatasins with HSA could influence their distribution and efficacy in the body. Research using voltammetric and spectroscopic methods has provided insights into the interaction of these compounds with HSA, indicating potential implications for drug development (Zhu et al., 2016).
3. Anticancer Properties
Batatasin III has been identified as a potential anticancer agent. It has been shown to inhibit the migration of human lung cancer cells by suppressing epithelial to mesenchymal transition and affecting key signaling pathways. These findings suggest the potential of Batatasin III in developing new treatments for lung cancer (Pinkhien et al., 2017).
4. Antinociceptive Efficacy
Research has explored the antinociceptive effects of Batatasin III, particularly in the context of inflammatory pain. The compound has shown significant effects in reducing pain-like behaviors in mouse models, suggesting its potential as a new analgesic with a favorable safety profile (Hasriadi et al., 2022).
5. Effects on Photosynthesis and Respiration
The effects of batatasins on the photosynthetic and respiratory processes in plants have been investigated. Studies indicate that certain batatasins can inhibit these vital processes, affecting plant growth and development (Iino et al., 2004).
6. Allelopathic Effects
Batatasin III has been linked to the allelopathic capacity of certain plants, such as Empetrum nigrum. Its presence can inhibit germination and growth in various plant species, playing a role in ecological dynamics and plant competition (González et al., 2015).
7. Anti-Inflammatory Activity
Batatasin I, a phenanthrene derivative related to Batatasin II, has demonstrated anti-inflammatory properties. It inhibits the generation of eicosanoids and mast cell degranulation, suggesting its potential as an anti-inflammatory agent (Lu et al., 2011).
Orientations Futures
The future directions for research on Batatasin II could include further investigation into its potential antidiabetic activities, given the promising results found for other Batatasins . Additionally, research could be conducted to better understand its synthesis, physical and chemical properties, and safety profile.
Propriétés
IUPAC Name |
3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSITSYPUXRHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CCC2=CC=CC=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243929 | |
| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39354-56-8 | |
| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39354-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Batatasin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



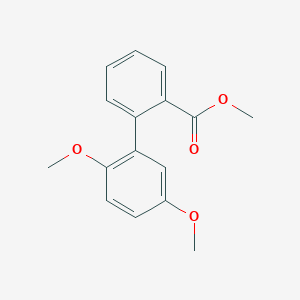
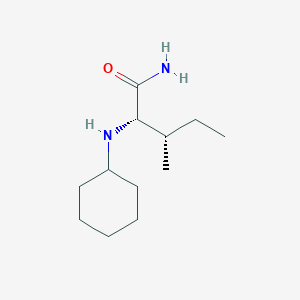

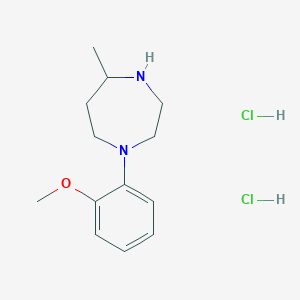
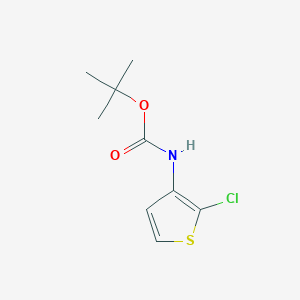
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
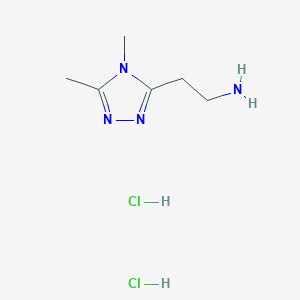
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)
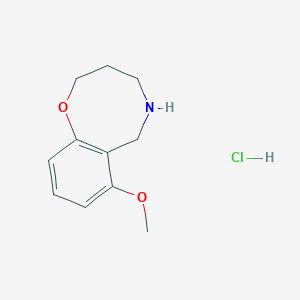
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
